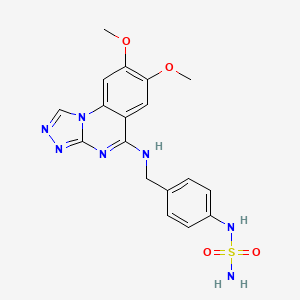

Enpp-1-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19N7O4S |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

7,8-dimethoxy-5-[[4-(sulfamoylamino)phenyl]methylamino]-[1,2,4]triazolo[4,3-a]quinazoline |

InChI |

InChI=1S/C18H19N7O4S/c1-28-15-7-13-14(8-16(15)29-2)25-10-21-23-18(25)22-17(13)20-9-11-3-5-12(6-4-11)24-30(19,26)27/h3-8,10,24H,9H2,1-2H3,(H2,19,26,27)(H,20,22,23) |

InChI Key |

IVRGYWRNHKGYIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC3=NN=CN23)NCC4=CC=C(C=C4)NS(=O)(=O)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

ENPP1-IN-7: A Technical Whitepaper on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway, a key component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immunity. ENPP1-IN-7, a potent and specific small molecule inhibitor of ENPP1, represents a promising therapeutic strategy to unleash the full potential of STING-mediated cancer immunotherapy. This document provides an in-depth technical guide on the mechanism of action of ENPP1-IN-7, including its effects on the ENPP1-cGAMP-STING signaling axis, quantitative data on its inhibitory activity, and detailed experimental protocols.

Introduction

The cGAS-STING pathway plays a pivotal role in detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells. Upon dsDNA binding, cGAS synthesizes the second messenger cGAMP, which in turn binds to and activates STING on the endoplasmic reticulum. This activation triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), and ultimately promoting an anti-tumor immune response.

ENPP1, a type II transmembrane glycoprotein, is the primary ectoenzyme responsible for the hydrolysis of extracellular cGAMP, thereby acting as a crucial checkpoint in this pathway. Elevated ENPP1 expression has been observed in various cancers and is often associated with a poor prognosis. By degrading cGAMP, ENPP1 not only prevents the activation of STING in immune cells within the tumor microenvironment (TME) but also contributes to the production of adenosine, an immunosuppressive molecule, further blunting the anti-tumor immune response.

ENPP1-IN-7 is a novel, potent, and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, ENPP1-IN-7 prevents the degradation of cGAMP, leading to its accumulation in the TME and subsequent activation of the STING pathway. This, in turn, is expected to convert an immunologically "cold" tumor microenvironment into a "hot" one, thereby enhancing the efficacy of cancer immunotherapies.

Mechanism of Action

The core mechanism of action of ENPP1-IN-7 is the direct inhibition of the phosphodiesterase activity of ENPP1. This inhibition leads to two key downstream effects that synergistically enhance anti-tumor immunity:

-

Preservation of cGAMP: By blocking ENPP1-mediated hydrolysis, ENPP1-IN-7 increases the extracellular concentration of cGAMP. This accumulated cGAMP can then bind to and activate STING in various immune cells within the TME, including dendritic cells, macrophages, and T cells.

-

Reduction of Immunosuppressive Adenosine: The hydrolysis of ATP by ENPP1 is the first step in the extracellular production of adenosine. By inhibiting ENPP1, ENPP1-IN-7 also curtails the generation of AMP, a precursor to adenosine, thereby reducing the levels of this immunosuppressive nucleoside in the TME.

The net effect is a shift in the balance of the TME from an immunosuppressive state to an immunostimulatory one, facilitating a robust anti-tumor immune response.

Signaling Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of action of ENPP1-IN-7.

Quantitative Data

ENPP1-IN-7 is a potent inhibitor of ENPP1. The following table summarizes its in vitro inhibitory activity. For comparative purposes, data for other known ENPP1 inhibitors are also included.

| Compound | Target | Assay Type | IC50 | Reference |

| ENPP1-IN-7 (Compound 51) | Human ENPP1 | Biochemical | 1.2 nM | Patent WO2021203772A1 |

| ISM5939 | Human ENPP1 | Enzymatic (cGAMP substrate) | 0.8 nM | |

| Compound 4e | Human ENPP1 | Enzymatic | 188 nM | |

| LCB33 | Human ENPP1 | Enzymatic (cGAMP substrate) | 1 nM | |

| STF-1084 | Human ENPP1 | Biochemical | 149 nM | |

| QS1 | Human ENPP1 | Biochemical | 1.59 µM | |

| ZXP-8202 | Recombinant Human ENPP1 | Enzymatic | <100 pM |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of ENPP1 inhibitors are often proprietary. However, based on the available literature, including patent documents, the following sections outline the general methodologies used to evaluate the activity of ENPP1 inhibitors like ENPP1-IN-7.

ENPP1 Enzymatic Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the hydrolysis of a substrate by recombinant ENPP1.

Materials:

-

Recombinant human ENPP1 enzyme

-

ENPP1-IN-7 or other test compounds

-

Substrate: 2'3'-cGAMP or a fluorogenic substrate like p-nitrophenyl 5'-thymidylate (pNP-TMP)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl2, 0.1 mg/mL BSA)

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Protocol:

-

Prepare a serial dilution of ENPP1-IN-7 in the assay buffer.

-

In a 96-well plate, add the recombinant ENPP1 enzyme to each well, except for the negative control wells.

-

Add the diluted ENPP1-IN-7 or vehicle control (e.g., DMSO) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate (cGAMP or pNP-TMP) to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like NaOH for pNP-TMP or by heat inactivation).

-

Measure the product formation. For pNP-TMP, measure the absorbance at 405 nm. For cGAMP hydrolysis, the remaining cGAMP or the product (AMP and GMP) can be quantified using methods like HPLC-MS or a coupled-enzyme assay.

-

Calculate the percentage of inhibition for each concentration of ENPP1-IN-7 relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cell-Based ENPP1 Activity Assay

This assay measures the inhibition of ENPP1 activity on the surface of cells that endogenously or exogenously express the enzyme.

Materials:

-

Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)

-

ENPP1-IN-7 or other test compounds

-

Extracellular cGAMP

-

Reporter cell line that expresses STING and a downstream reporter (e.g., THP1-Dual™ cells with an IRF-luciferase reporter)

-

Cell culture media and supplements

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Seed the ENPP1-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of ENPP1-IN-7 or vehicle control for a defined period.

-

Add a known concentration of extracellular cGAMP to the wells and incubate for several hours.

-

Carefully collect the conditioned media from each well.

-

In a separate 96-well plate, seed the STING reporter cells.

-

Add the collected conditioned media to the reporter cells and incubate for 18-24 hours.

-

Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

-

A higher reporter signal indicates less cGAMP hydrolysis and thus greater inhibition of ENPP1.

-

Calculate the percentage of ENPP1 inhibition and determine the EC50 value.

Experimental Workflow Diagram

Conclusion

ENPP1-IN-7 is a highly potent inhibitor of ENPP1 that acts by preventing the degradation of the STING agonist cGAMP and reducing the production of immunosuppressive adenosine. This dual mechanism of action effectively reverses the immunosuppressive tumor microenvironment, promoting a robust anti-tumor immune response. The quantitative data and experimental methodologies outlined in this whitepaper provide a comprehensive technical overview for researchers and drug development professionals interested in targeting the ENPP1-STING axis for cancer immunotherapy. Further preclinical and clinical investigation of ENPP1-IN-7 and similar inhibitors is warranted to fully elucidate their therapeutic potential.

The Advent of ENPP-1 Inhibition: A Technical Guide to the Discovery and Synthesis of Novel Immunomodulatory Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), the endogenous activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] By degrading 2'3'-cGAMP, ENPP1 effectively dampens STING-mediated antitumor immunity, making it a compelling target for cancer immunotherapy.[2][3] This technical guide provides an in-depth overview of the discovery and synthesis of ENPP1 inhibitors, with a focus on the core principles and methodologies that drive the development of this promising class of therapeutics. While specific data for a designated compound "Enpp-1-IN-7" is limited in publicly available literature beyond its mention as a potent ENPP1 inhibitor originating from patent WO2021203772A1[4][5], this guide will utilize representative data from well-characterized ENPP1 inhibitors to illustrate the key concepts, experimental protocols, and signaling pathways integral to this area of research.

The ENPP1-STING Axis: A Key Immunomodulatory Pathway

ENPP1 is a type II transmembrane glycoprotein that plays a significant role in various physiological processes, including bone mineralization and insulin signaling.[6][7] However, its function as the primary hydrolase of extracellular 2'3'-cGAMP has positioned it as a key negative regulator of the cGAS-STING pathway.[1][8]

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[8] Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of 2'3'-cGAMP.[1] This second messenger then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] These cytokines, in turn, promote the recruitment and activation of immune cells, such as dendritic cells and cytotoxic T lymphocytes, leading to a robust anti-tumor immune response.[3]

ENPP1 expressed on the surface of cancer cells can hydrolyze extracellular 2'3'-cGAMP, thereby preventing it from activating STING on immune cells within the tumor microenvironment.[2][3] This action effectively creates an immunosuppressive shield, allowing tumors to evade immune surveillance. Inhibition of ENPP1 is therefore a promising strategy to restore and enhance anti-tumor immunity by increasing the local concentration of 2'3'-cGAMP and reactivating the STING pathway.[2][8]

Signaling Pathway Diagram

Caption: The ENPP1-STING signaling pathway in the tumor microenvironment.

Discovery of ENPP1 Inhibitors: A Strategic Approach

The discovery of potent and selective ENPP1 inhibitors typically follows a structured drug discovery cascade, beginning with target validation and progressing through hit identification, lead optimization, and preclinical evaluation.

Experimental Workflow for ENPP1 Inhibitor Discovery

Caption: A generalized workflow for the discovery of ENPP1 inhibitors.

Hit Identification Strategies

-

High-Throughput Screening (HTS): Large chemical libraries are screened using biochemical or cell-based assays to identify initial "hits" that inhibit ENPP1 activity.

-

Structure-Based Drug Design (SBDD): The crystal structure of ENPP1 is utilized to computationally design or screen for molecules that can bind to the active site with high affinity.[9]

-

Fragment-Based Screening: Small chemical fragments are screened for weak binding to the target, and promising fragments are then elaborated or linked to generate more potent lead compounds.

Lead Optimization

Once initial hits are identified, a medicinal chemistry campaign is initiated to optimize their properties, including:

-

Potency: Improving the inhibitory activity against ENPP1, typically measured as the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ).

-

Selectivity: Ensuring the compound is selective for ENPP1 over other related enzymes, such as ENPP3, to minimize off-target effects.[10]

-

Pharmacokinetic (PK) Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound can reach the target tissue at therapeutic concentrations.

-

In vivo Efficacy: Demonstrating anti-tumor activity in animal models, often in combination with other immunotherapies like checkpoint inhibitors.[5]

Synthesis of ENPP1 Inhibitors

The synthesis of small molecule ENPP1 inhibitors is highly dependent on the specific chemical scaffold. As detailed information for "this compound" is not publicly available, a representative synthesis of a pyrido[2,3-d]pyrimidin-7-one derivative, a class of potent ENPP1 inhibitors, is outlined below.[10]

Representative Synthetic Scheme

A multi-step synthesis is typically required to construct the core scaffold and introduce various substituents to optimize potency and pharmacokinetic properties. The general approach often involves:

-

Heterocycle Formation: Construction of the core bicyclic ring system (e.g., pyrido[2,3-d]pyrimidin-7-one).

-

Functionalization: Introduction of key functional groups and side chains through reactions such as Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution.

-

Purification and Characterization: Purification of the final compound using techniques like column chromatography and high-performance liquid chromatography (HPLC), followed by structural confirmation using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Quantitative Data and Experimental Protocols

Table 1: In Vitro Potency and Selectivity of Representative ENPP1 Inhibitors

| Compound | ENPP1 IC₅₀ (nM) | ENPP3 IC₅₀ (nM) | STING Activation (Cell-based) EC₅₀ (nM) | Reference |

| Compound 31 | 0.09 | >10,000 | 8.8 | [10][11] |

| Enpp-1-IN-13 | 1,290 | 20,200 | Not Reported | [5] |

| Enpp-1-IN-11 | 45 (Kᵢ) | Not Reported | Not Reported | [5] |

| Myricetin | 4,800 | Not Reported | Not Reported | [6] |

Key Experimental Protocols

ENPP1 Enzymatic Assay (Biochemical)

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human ENPP1. The hydrolysis of a surrogate substrate, such as p-nitrophenyl 5'-thymidine monophosphate (p-NPP) or a fluorescently labeled ATP analog, is monitored spectrophotometrically or fluorometrically.

-

Methodology:

-

Recombinant human ENPP1 is incubated with the test compound at various concentrations in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The formation of the product is quantified, and the IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

-

STING Reporter Assay (Cell-based)

-

Principle: This assay assesses the ability of an ENPP1 inhibitor to activate the STING pathway in a cellular context. A reporter cell line is used that expresses a reporter gene (e.g., luciferase or GFP) under the control of an interferon-stimulated response element (ISRE).

-

Methodology:

-

A co-culture system is established with a cancer cell line that expresses ENPP1 and a STING reporter cell line (e.g., THP-1 dual).

-

The co-culture is treated with the test compound at various concentrations.

-

The cells are incubated to allow for the inhibition of ENPP1, accumulation of 2'3'-cGAMP, and subsequent activation of the STING pathway.

-

The expression of the reporter gene is quantified, and the EC₅₀ value is determined.

-

In Vivo Tumor Model Studies

-

Principle: These studies evaluate the anti-tumor efficacy of an ENPP1 inhibitor in a living organism, typically a mouse model.

-

Methodology:

-

Syngeneic tumor cells (e.g., 4T1 breast cancer cells) are implanted into immunocompetent mice.

-

Once tumors are established, the mice are treated with the ENPP1 inhibitor, vehicle control, and/or other therapeutic agents (e.g., anti-PD-1 antibody).

-

Tumor growth is monitored over time by measuring tumor volume.

-

At the end of the study, tumors and other tissues may be harvested for pharmacodynamic and immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

-

Conclusion and Future Directions

The inhibition of ENPP1 represents a highly promising strategy in cancer immunotherapy. By blocking the degradation of 2'3'-cGAMP, ENPP1 inhibitors can unleash the power of the innate immune system to recognize and eliminate cancer cells. The discovery and development of potent and selective inhibitors, exemplified by compounds with diverse chemical scaffolds, are rapidly advancing. Future research will likely focus on:

-

Combination Therapies: Exploring the synergistic effects of ENPP1 inhibitors with other immunotherapies, such as checkpoint inhibitors, as well as with conventional treatments like radiation and chemotherapy.[12]

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to ENPP1 inhibitor therapy.

-

Expansion to Other Indications: Investigating the therapeutic potential of ENPP1 inhibitors in other diseases where the cGAS-STING pathway plays a role, such as infectious diseases and autoimmune disorders.

The continued development of novel ENPP1 inhibitors holds the potential to significantly expand the arsenal of effective cancer immunotherapies and improve patient outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. enpp-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ENPP1 gene modulators and how do they work? [synapse.patsnap.com]

- 8. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. google.com [google.com]

The Function of Enpp-1-IN-7: A Technical Guide to a Potent ENPP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the function and mechanism of action of Enpp-1-IN-7, a potent inhibitor of the ectoenzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a critical regulator of extracellular nucleotide metabolism, playing a key role in various physiological and pathophysiological processes, including bone mineralization and immune signaling. A primary function of ENPP1 is the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, thereby amplifying STING-dependent immune responses. This makes this compound a valuable research tool and a potential therapeutic agent for immuno-oncology and infectious diseases. This document details the biochemical function of ENPP1, the role of this compound as an inhibitor, relevant signaling pathways, and detailed experimental protocols for its characterization.

Introduction to ENPP1

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in regulating the extracellular concentration of nucleotides.[1][2] It possesses broad substrate specificity, hydrolyzing phosphodiester and pyrophosphate bonds in various molecules, including adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[1][3]

The enzymatic activity of ENPP1 has two major physiological consequences:

-

Regulation of Bone Mineralization: By hydrolyzing extracellular ATP to produce pyrophosphate (PPi), ENPP1 acts as a key inhibitor of hydroxyapatite crystal deposition and, consequently, bone mineralization.[4] Dysregulation of ENPP1 function is associated with disorders of ectopic calcification.[5]

-

Modulation of Innate Immunity: ENPP1 is the primary hydrolase of extracellular 2'3'-cGAMP.[6][7] cGAMP is a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an antiviral and anti-tumor response.[6][8] By degrading extracellular cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING pathway.[6][9]

This compound: A Potent Inhibitor of ENPP1

This compound is a potent and specific small molecule inhibitor of ENPP1.[1][3] Its primary function is to block the catalytic activity of ENPP1, thereby preventing the hydrolysis of its substrates. The therapeutic and research potential of this compound stems from its ability to modulate the cGAS-STING signaling pathway.

Mechanism of Action

By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP.[6][7] This leads to an accumulation of cGAMP in the extracellular space, allowing it to bind to and activate the STING protein on adjacent cells in a paracrine manner.[9][10] Activation of STING triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor and anti-viral immune response.[6][8]

Quantitative Data

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |

| Enpp-1-IN-20 | Human ENPP1 | 0.09 | - | Biochemical Assay | [11] |

| Enpp-1-IN-12 | Human ENPP1 | - | 41 | Biochemical Assay | [12] |

| Enpp-1-IN-19 | Human ENPP1 | 68 | - | cGAMP Hydrolysis Assay | [11] |

| STF-1623 | Human ENPP1 | 0.6 | - | Biochemical Assay | [13] |

Signaling Pathway Modulation

The primary signaling pathway modulated by this compound is the cGAS-STING pathway.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. researchgate.net [researchgate.net]

- 3. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. invivogen.com [invivogen.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Enpp-1-IN-7 Target Protein Binding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of Enpp-1-IN-7 to its target protein, Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the mechanism of action, relevant signaling pathways, quantitative binding data, and experimental protocols pertinent to the study of ENPP1 inhibitors.

Introduction to ENPP1

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1][2][3] It functions as a key regulator of extracellular nucleotide metabolism, primarily by hydrolyzing adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][4] This enzymatic activity is pivotal in processes such as bone mineralization, insulin signaling, and the modulation of the immune system.[1][2][5]

In the context of oncology, ENPP1 has emerged as a significant therapeutic target.[6] It is the primary enzyme responsible for the extracellular degradation of 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), a critical second messenger in the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][2] By hydrolyzing 2'3'-cGAMP, ENPP1 effectively dampens the anti-tumor immune response mediated by the STING pathway, making ENPP1 inhibitors a promising class of cancer immunotherapeutics.[1][7]

The cGAS-STING Signaling Pathway and the Role of ENPP1

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.

As depicted in Figure 1, the presence of cytosolic dsDNA activates cGAS, which in turn synthesizes 2'3'-cGAMP from ATP and GTP. 2'3'-cGAMP then binds to and activates STING, a protein located on the endoplasmic reticulum. This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which subsequently phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus, where it drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines are crucial for initiating a robust anti-tumor immune response.

Cancer cells can export 2'3'-cGAMP into the extracellular space. Extracellular ENPP1 hydrolyzes this 2'3'-cGAMP into AMP and GMP, thereby preventing it from activating the STING pathway in neighboring immune cells and dampening the anti-tumor immune response.[1][2]

This compound and Other ENPP1 Inhibitors: Quantitative Binding Data

Table 1: Biochemical Potency of Selected ENPP1 Inhibitors

| Compound | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |

| Enpp-1-IN-12 | 41 | Recombinant human ENPP1 | --INVALID-LINK-- | |

| Enpp-1-IN-14 | 32.38 | Recombinant human ENPP1 | --INVALID-LINK-- | |

| Enpp-1-IN-15 | 0.00586 | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 | --INVALID-LINK-- | |

| Enpp-1-IN-19 | 68 | cGAMP hydrolysis by ENPP1 | [10] | |

| Enpp-1-IN-20 | 0.09 | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 | --INVALID-LINK-- | |

| LCB33 | 1 | ENPP1 enzyme assay with cGAMP as substrate | [11] | |

| Myricetin | 432.7 (pH 7.4) | Human ENPP1, p-Nph-5′-TMP as substrate | [12] | |

| Compound 15 (phosphonate) | <2 | 3 nM ENPP1, 5 µM cGAMP, pH 7.4 | [6] | |

| Compound 32 (phosphonate) | <2 | 3 nM ENPP1, 5 µM cGAMP, pH 7.4 | [6] |

Table 2: Cellular Activity of Selected ENPP1 Inhibitors

| Compound | Cellular IC50 (nM) | Cell Line | Assay | Reference |

| Enpp-1-IN-20 | 8.8 | Cell-based assay | --INVALID-LINK-- | |

| LCB33 | - | THP-1 dual reporter | IFN-β release | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ENPP1 inhibition. Below are protocols for key experiments used to characterize ENPP1 inhibitors.

Biochemical ENPP1 Inhibition Assay (cGAMP Hydrolysis)

This assay measures the ability of a compound to inhibit the hydrolysis of 2'3'-cGAMP by recombinant ENPP1.

Materials:

-

Recombinant human or mouse ENPP1

-

2'3'-cGAMP

-

[³²P]-labeled 2'3'-cGAMP (for radiolabeling)

-

Test inhibitor (e.g., this compound)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂

-

EDTA solution (for quenching)

-

Thin Layer Chromatography (TLC) plates

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing assay buffer, 3 nM recombinant ENPP1, and varying concentrations of the test inhibitor.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µM 2'3'-cGAMP (spiked with a trace amount of [³²P]-labeled 2'3'-cGAMP).

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a final concentration of 50 mM EDTA.

-

Spot the reaction mixture onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the unhydrolyzed 2'3'-cGAMP from the hydrolyzed products (AMP and GMP).

-

Dry the TLC plate and expose it to a phosphor screen.

-

Visualize the results using a phosphorimager and quantify the band intensities to determine the percentage of cGAMP hydrolysis.

-

Calculate IC50 or Ki values by fitting the data to a dose-response curve.

Cellular ENPP1 Activity Assay (THP-1 Dual Reporter)

This cell-based assay measures the ability of an ENPP1 inhibitor to enhance STING-mediated signaling in response to extracellular cGAMP.

Materials:

-

THP-1 Dual™ reporter cells (engineered to express Lucia luciferase under the control of an ISG54 promoter responsive to IRF3, and an embryonic alkaline phosphatase (SEAP) reporter driven by an NF-κB-inducible promoter)

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal Bovine Serum (FBS)

-

2'3'-cGAMP

-

Test inhibitor (e.g., this compound)

-

Luciferase detection reagent

-

SEAP detection reagent (e.g., QUANTI-Blue™)

-

96-well plates

Procedure:

-

Seed THP-1 Dual™ reporter cells in a 96-well plate at an appropriate density.

-

The following day, treat the cells with a fixed concentration of extracellular 2'3'-cGAMP in the presence of varying concentrations of the test inhibitor.

-

Include appropriate controls (e.g., cells with cGAMP only, cells with inhibitor only, untreated cells).

-

Incubate the plate at 37°C in a CO₂ incubator for 24 hours.

-

Measure the activity of the Lucia luciferase in the cell supernatant to determine the level of IFN-β induction.

-

Measure the SEAP activity in the cell supernatant to assess NF-κB activation.

-

Plot the reporter activity against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound and other potent ENPP1 inhibitors represent a promising therapeutic strategy for enhancing anti-tumor immunity by modulating the cGAS-STING pathway. This guide provides a foundational understanding of the target, its role in a key signaling pathway, comparative quantitative data for potent inhibitors, and detailed experimental protocols for their characterization. The provided methodologies and data will be valuable for researchers and drug development professionals working to advance novel cancer immunotherapies targeting ENPP1. Further investigation into the specific binding kinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. enpp-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pnas.org [pnas.org]

- 12. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of ENPP1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens innate immune responses, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a detailed overview of the downstream signaling consequences of ENPP1 inhibition, with a focus on the activation of the cGAS-STING pathway. While specific quantitative data for the inhibitor "Enpp-1-IN-7" is not publicly available, this guide offers a comprehensive framework for the evaluation of any ENPP1 inhibitor, complete with detailed experimental protocols and pathway visualizations.

The Core Role of ENPP1 in Immune Regulation

ENPP1 is a type II transmembrane glycoprotein that plays a pivotal role in regulating extracellular nucleotide metabolism.[1][2] Its primary function in the context of immunology is the hydrolysis of 2'3'-cGAMP, the endogenous ligand for STING.[3] The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[4][5]

Upon binding cGAMP, STING undergoes a conformational change, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[5] This initiates a signaling cascade that results in the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor interferon regulatory factor 3 (IRF3).[6][7][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[6][7][8] These cytokines, in turn, orchestrate a robust anti-viral and anti-tumor immune response.

ENPP1 acts as a key checkpoint in this pathway by degrading extracellular cGAMP, thereby preventing its interaction with STING in neighboring cells and suppressing the paracrine signaling that is vital for a coordinated immune response.[1] Inhibition of ENPP1 is therefore a promising strategy to unleash the full potential of the cGAS-STING pathway for therapeutic benefit.

Downstream Signaling Pathways of ENPP1 Inhibition

The primary consequence of ENPP1 inhibition is the potentiation of the cGAS-STING signaling cascade. By preventing the degradation of cGAMP, ENPP1 inhibitors lead to a sustained activation of STING and its downstream effectors.

Quantitative Data Presentation

Table 1: Biochemical Potency of a Hypothetical ENPP1 Inhibitor

| Compound | Target | Assay Format | IC50 (nM) | Ki (nM) |

| Inhibitor X | Human ENPP1 | Fluorescence Polarization | 10.5 | 2.1 |

| Inhibitor X | Mouse ENPP1 | Fluorescence Polarization | 15.2 | 3.0 |

Table 2: Cellular Activity of a Hypothetical ENPP1 Inhibitor

| Cell Line | Assay | Readout | EC50 (nM) |

| THP1-Dual™ | ISG-Luciferase Reporter | Luciferase Activity | 55.8 |

| Human PBMCs | IFN-β Secretion | ELISA | 75.3 |

Table 3: Downstream Target Engagement of a Hypothetical ENPP1 Inhibitor

| Cell Line | Treatment | p-TBK1 (Ser172) Fold Change | p-IRF3 (Ser396) Fold Change |

| THP-1 | Inhibitor X (100 nM) | 5.2 | 8.9 |

| BJAB | Inhibitor X (100 nM) | 4.8 | 7.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the downstream effects of an ENPP1 inhibitor.

ENPP1 Inhibitor Screening Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits for screening ENPP1 inhibitors.[9][10]

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human ENPP1.

Materials:

-

Recombinant Human ENPP1 Enzyme

-

ENPP1 Assay Buffer

-

ENPP1 Substrate (e.g., a fluorogenic substrate like TG-mAMP)

-

Test Compound (e.g., this compound)

-

Positive Control Inhibitor

-

96-well or 384-well black plates

-

Fluorescence Plate Reader

Procedure:

-

Prepare a serial dilution of the test compound in ENPP1 Assay Buffer.

-

Add a defined amount of ENPP1 enzyme to each well of the plate, except for the no-enzyme control wells.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the ENPP1 substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Cell-Based STING Activation Reporter Assay

This protocol utilizes a reporter cell line to measure the activation of the STING pathway.[4][11][12]

Objective: To determine the cellular potency (EC50) of an ENPP1 inhibitor in activating the STING pathway.

Materials:

-

THP1-Dual™ Cells (or other suitable reporter cell line expressing a luciferase gene under the control of an ISG promoter)

-

Cell Culture Medium and Supplements

-

Test Compound (e.g., this compound)

-

cGAMP (as a positive control for STING activation)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase Assay Reagent

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Treat the cells with the diluted test compound or vehicle control.

-

Incubate the cells for a specified time (e.g., 18-24 hours).

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Normalize the luciferase signal to a measure of cell viability if necessary.

-

Calculate the fold induction of luciferase activity for each compound concentration and determine the EC50 value.

Western Blotting for Phosphorylated TBK1 and IRF3

This protocol describes the detection of key downstream phosphorylation events in the STING pathway.[6][7][8]

Objective: To confirm target engagement of an ENPP1 inhibitor by measuring the phosphorylation of TBK1 and IRF3.

Materials:

-

Human monocytic cell line (e.g., THP-1) or other relevant cell type

-

Cell Culture Medium and Supplements

-

Test Compound (e.g., this compound)

-

cGAMP (as a positive control)

-

RIPA Lysis Buffer with Protease and Phosphatase Inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE Gels and Electrophoresis Apparatus

-

PVDF Membranes and Transfer Apparatus

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary Antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like anti-GAPDH)

-

HRP-conjugated Secondary Antibodies

-

Chemiluminescent Substrate

-

Imaging System

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with the test compound or vehicle for a specified time, followed by stimulation with cGAMP for a short period (e.g., 1-4 hours).[6]

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image and perform densitometry analysis to quantify the levels of phosphorylated proteins relative to the total protein and loading control.

Conclusion

The inhibition of ENPP1 represents a highly promising strategy for the activation of the cGAS-STING pathway and the subsequent enhancement of anti-tumor immunity. This guide provides a foundational understanding of the downstream signaling events following ENPP1 inhibition and offers detailed protocols for the robust evaluation of novel inhibitory compounds. While the specific inhibitor "this compound" requires further public disclosure of its characterization data, the methodologies and conceptual framework presented herein are broadly applicable to the field and will aid researchers in the discovery and development of the next generation of immuno-oncology therapeutics targeting the ENPP1-STING axis.

References

- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Phosphorylation (Western Blot) [bio-protocol.org]

- 7. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]

- 9. caymanchem.com [caymanchem.com]

- 10. ENPP1 Fluorescent Inhibitor Screening Assay Kit - Antibodies - CAT N°: 702090 [bertin-bioreagent.com]

- 11. researchgate.net [researchgate.net]

- 12. invivogen.com [invivogen.com]

The Role of ENPP1 Inhibition in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein with a pivotal role in regulating extracellular nucleotide metabolism. Its enzymatic activity, primarily the hydrolysis of adenosine triphosphate (ATP) and 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), positions it as a critical modulator of diverse cellular processes. These include biomineralization, insulin signaling, and innate immunity. Dysregulation of ENPP1 has been implicated in a range of pathologies, from rare genetic disorders to cancer, making it a compelling target for therapeutic intervention. This guide provides an in-depth technical overview of the function of ENPP1 and the cellular consequences of its inhibition, with a focus on small molecule inhibitors like ENPP-1-IN-7 and its analogs. We will delve into the core signaling pathways modulated by ENPP1, present quantitative data for representative inhibitors, and provide detailed experimental protocols for their characterization.

Introduction to ENPP1

ENPP1 is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes.[1] It primarily functions as a phosphodiesterase, hydrolyzing phosphodiester and pyrophosphate bonds in a variety of extracellular substrates.[2]

Enzymatic Function and Key Substrates

The primary substrates of ENPP1 are extracellular ATP and the cyclic dinucleotide 2'3'-cGAMP.

-

ATP Hydrolysis: ENPP1 hydrolyzes ATP to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2] PPi is a potent inhibitor of hydroxyapatite crystal deposition and thereby plays a crucial role in preventing ectopic calcification and regulating bone mineralization.[3] The generated AMP can be further metabolized to adenosine, a key signaling molecule with immunosuppressive properties in the tumor microenvironment.[2]

-

2'3'-cGAMP Hydrolysis: ENPP1 is the dominant hydrolase of extracellular 2'3'-cGAMP, a second messenger produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic double-stranded DNA (dsDNA).[4][5] Extracellular 2'3'-cGAMP can be taken up by neighboring cells to activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and a robust innate immune response. By degrading 2'3'-cGAMP, ENPP1 acts as a negative regulator of this critical anti-tumor and anti-viral signaling pathway.[5][6]

ENPP1 in Cellular Signaling Pathways

ENPP1's enzymatic activity places it at the crossroads of several critical signaling pathways, most notably the cGAS-STING pathway and adenosine signaling.

The cGAS-STING Pathway and its Regulation by ENPP1

The cGAS-STING pathway is a cornerstone of the innate immune system's response to infection and cellular stress, including cancer.

-

Activation: The presence of cytosolic dsDNA, a hallmark of viral infection or cellular damage, activates cGAS to synthesize 2'3'-cGAMP from ATP and GTP.[7]

-

Signal Transduction: 2'3'-cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein. This triggers a signaling cascade involving the phosphorylation of TBK1 and IRF3, leading to the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[5]

-

ENPP1-mediated Inhibition: ENPP1 in the extracellular space hydrolyzes 2'3'-cGAMP that has been exported from cells, thereby dampening the paracrine activation of the STING pathway in neighboring immune cells and preventing a systemic inflammatory response.[5] In the context of cancer, tumor cells can exploit this mechanism to evade immune surveillance.[8]

Adenosine Signaling Pathway

The hydrolysis of ATP by ENPP1 initiates a cascade that leads to the production of adenosine, a potent immunosuppressive molecule.

-

AMP Production: ENPP1 hydrolyzes extracellular ATP to AMP and PPi.

-

Adenosine Generation: Extracellular AMP is subsequently dephosphorylated to adenosine by ecto-5'-nucleotidase (CD73).

-

Immunosuppression: Adenosine binds to A2A receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[8] High levels of adenosine in the tumor microenvironment are associated with poor prognosis.

By inhibiting ENPP1, the production of AMP from ATP is reduced, which in turn can decrease the levels of immunosuppressive adenosine in the tumor microenvironment.

This compound and Other ENPP1 Inhibitors

While specific public data for a compound named "this compound" is limited, a number of potent and selective ENPP1 inhibitors have been developed and characterized. These inhibitors serve as valuable tools to probe ENPP1 function and as potential therapeutics. For the purpose of this guide, we will present data for representative ENPP1 inhibitors.

Quantitative Data for Representative ENPP1 Inhibitors

The potency of ENPP1 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) in biochemical assays.

| Inhibitor | Target | Assay Substrate | IC50 / Ki (nM) | Reference |

| STF-1623 | ENPP1 | 2'3'-cGAMP | Ki < 2 | [9] |

| ISM5939 | ENPP1 | 2'3'-cGAMP | IC50 = 0.6 | [10] |

| Enpp-1-IN-19 | ENPP1 | 2'3'-cGAMP | IC50 = 68 | [3] |

| AVA-NP-695 | ENPP1 | Not Specified | Potent at nM doses | [7] |

| MV-626 | ENPP1 | 2'3'-cGAMP | Not Specified | [11] |

Experimental Protocols

Characterizing the activity of ENPP1 and the potency of its inhibitors requires robust and reliable experimental methods. Below are detailed protocols for key in vitro and cell-based assays.

Biochemical Assay for ENPP1 Activity (Transcreener® AMP²/GMP² Assay)

This protocol describes a fluorescence polarization (FP)-based assay to measure the enzymatic activity of purified ENPP1 by detecting the production of AMP from ATP or 2'3'-cGAMP.[7]

Materials:

-

Purified recombinant human ENPP1

-

ATP or 2'3'-cGAMP substrate

-

Transcreener® AMP²/GMP² Assay Kit (containing AMP/GMP antibody, tracer, and stop/detect buffer)

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5)

-

384-well black assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents:

-

Dilute ENPP1 enzyme to the desired concentration in Assay Buffer.

-

Prepare a solution of ATP or 2'3'-cGAMP at twice the final desired concentration in Assay Buffer.

-

For inhibitor studies, prepare a serial dilution of the inhibitor in Assay Buffer containing a constant concentration of the substrate.

-

-

Enzyme Reaction:

-

Add 10 µL of the substrate or substrate/inhibitor solution to the wells of the 384-well plate.

-

Initiate the reaction by adding 10 µL of the diluted ENPP1 enzyme solution.

-

Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction by adding 20 µL of the Transcreener® Stop & Detect Buffer containing the AMP/GMP antibody and tracer.

-

Incubate the plate for 60-90 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a compatible plate reader.

-

Convert the FP values to the concentration of AMP produced using a standard curve.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay for ENPP1 Activity

This protocol describes a method to measure ENPP1 activity on the surface of live cells using a fluorogenic substrate.[2][12]

Materials:

-

Cells expressing ENPP1 (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

ENPP1/ENPP3 Cell-Based Activity Assay Kit (containing a fluorogenic substrate like TG-mAMP)

-

Assay Buffer (provided with the kit or a suitable buffer like HBSS)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Seed ENPP1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Culture the cells overnight to allow for attachment.

-

-

Assay Preparation:

-

Wash the cells twice with Assay Buffer to remove any residual medium.

-

For inhibitor studies, pre-incubate the cells with various concentrations of the ENPP1 inhibitor in Assay Buffer for a specified time (e.g., 30 minutes) at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic ENPP1 substrate to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of time (e.g., every 5 minutes for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time plot).

-

For inhibitor studies, normalize the reaction rates to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Conclusion

ENPP1 is a multifaceted enzyme that plays a critical role in a variety of physiological and pathological processes. Its ability to hydrolyze key signaling molecules like ATP and 2'3'-cGAMP makes it a central regulator of biomineralization, insulin sensitivity, and innate immunity. The development of potent and specific ENPP1 inhibitors has provided invaluable tools for dissecting these complex cellular pathways and has opened up new avenues for therapeutic intervention, particularly in the field of immuno-oncology. By blocking the degradation of the immunostimulatory molecule 2'3'-cGAMP and potentially reducing the production of immunosuppressive adenosine, ENPP1 inhibitors can effectively "release the brakes" on the anti-tumor immune response. The continued investigation of ENPP1 and its inhibitors holds great promise for the development of novel treatments for cancer and other diseases characterized by dysregulated nucleotide signaling.

References

- 1. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pnas.org [pnas.org]

- 4. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

Investigating ENPP1 Function with Enpp-1-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein with a critical role in regulating extracellular nucleotide metabolism. It functions as a key enzyme in purinergic signaling and has been identified as a significant negative regulator of the cGAS-STING pathway, a crucial component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immunity, making it a compelling target for cancer immunotherapy. This technical guide provides an in-depth overview of ENPP1 function and details the investigation of its activity using the potent and selective inhibitor, Enpp-1-IN-7. This document outlines the core signaling pathways, presents quantitative data on inhibitor efficacy, and provides detailed experimental protocols for researchers in drug development and related scientific fields.

Introduction to ENPP1 Function

ENPP1 is a multifaceted enzyme with diverse physiological roles. It is broadly expressed and participates in processes ranging from bone mineralization to insulin signaling.[1] Its primary enzymatic function involves the hydrolysis of pyrophosphate and phosphodiester bonds in various extracellular nucleotides.

Key Substrates and Functions:

-

ATP Hydrolysis: ENPP1 hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). PPi is a key inhibitor of hydroxyapatite crystal deposition, and thus ENPP1 plays a crucial role in preventing ectopic calcification.[1]

-

cGAMP Hydrolysis: A pivotal function of ENPP1 in the context of immunology is its ability to hydrolyze 2'3'-cGAMP.[2] cGAMP is a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, a danger signal associated with viral infections and cellular damage, including in cancer cells. Extracellular cGAMP can act as a paracrine signaling molecule, activating the STING (Stimulator of Interferon Genes) pathway in neighboring immune cells, leading to the production of type I interferons and a robust anti-tumor immune response. ENPP1 acts as an innate immune checkpoint by degrading extracellular cGAMP, thereby suppressing this critical anti-cancer pathway.[2]

The dual role of ENPP1 in both generating the immunosuppressive molecule adenosine (via AMP production) and degrading the immunostimulatory molecule cGAMP positions it as a critical regulator of the tumor microenvironment.[2] High ENPP1 expression in various cancers is often associated with poor prognosis and resistance to immunotherapy.[2]

This compound: A Potent ENPP1 Inhibitor

This compound is a potent and selective small molecule inhibitor of ENPP1.[3] Its investigation is crucial for understanding the therapeutic potential of targeting ENPP1. As detailed in patent WO2021203772A1, this compound is also referred to as compound 51.[3]

Quantitative Data for this compound

The following table summarizes the inhibitory activity of this compound against ENPP1.

| Parameter | Value | Assay Condition | Reference |

| IC50 | < 100 nM | In vitro enzymatic assay | Patent WO2021203772A1 |

Note: The patent indicates the IC50 is within the range of >0 to ≤100 nM. For the purpose of this guide, we will consider it as potent with a sub-micromolar IC50.

Signaling Pathways

ENPP1-Mediated Regulation of the cGAS-STING Pathway

The cGAS-STING pathway is a cornerstone of innate immunity. Its modulation by ENPP1 is a key area of investigation.

Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of ENPP1 function and its inhibition by this compound.

In Vitro ENPP1 Inhibition Assay

This protocol is a representative method for determining the IC50 of an ENPP1 inhibitor, based on principles outlined in commercially available kits and scientific literature.

Objective: To quantify the concentration-dependent inhibition of recombinant human ENPP1 by this compound.

Materials:

-

Recombinant human ENPP1 enzyme

-

ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) or a fluorogenic substrate like TG-mAMP)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 9.0, 1 mM MgCl2, 0.1 mM ZnCl2)

-

This compound (serial dilutions in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 80 µL of Assay Buffer containing the ENPP1 enzyme to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ENPP1 substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the product formation using a microplate reader. For pNP-TMP, measure absorbance at 405 nm. For fluorogenic substrates, measure fluorescence at the appropriate excitation/emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for ENPP1 Activity

This protocol describes a method to assess the activity of ENPP1 in a cellular context and the effect of inhibitors.

Objective: To measure the inhibition of cellular ENPP1 activity by this compound in a relevant cell line (e.g., a high-ENPP1 expressing cancer cell line).

Materials:

-

Human cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

ENPP1 substrate (cell-impermeable)

-

This compound

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution).

-

Treat the cells with various concentrations of this compound or vehicle control in the assay buffer for a specified time (e.g., 1 hour).

-

Add the cell-impermeable ENPP1 substrate to each well.

-

Incubate at 37°C for a time course determined by preliminary experiments.

-

Measure the product formation using a microplate reader.

-

Determine the IC50 value as described in the in vitro assay protocol.

Experimental and Logical Workflows

Workflow for ENPP1 Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of a novel ENPP1 inhibitor like this compound.

Caption: A stepwise workflow for the comprehensive characterization of an ENPP1 inhibitor.

Conclusion

The inhibition of ENPP1 presents a promising strategy for cancer immunotherapy by unleashing the anti-tumor potential of the cGAS-STING pathway. This compound is a valuable tool compound for the preclinical investigation of this therapeutic hypothesis. The data and protocols presented in this guide provide a framework for researchers to further explore the function of ENPP1 and the therapeutic utility of its inhibitors. Rigorous in vitro and in vivo characterization is essential to advance our understanding and translate these findings into novel cancer treatments.

References

Enpp-1-IN-7 as a Chemical Probe for ENPP1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of innate immunity through its hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the STIMULATOR of interferon genes (STING) pathway. Inhibition of ENPP1 represents a promising therapeutic strategy for enhancing anti-tumor immunity. Chemical probes are indispensable tools for validating and exploring the therapeutic potential of new targets. This technical guide provides a comprehensive overview of Enpp-1-IN-7 as a chemical probe for ENPP1, detailing its biochemical and cellular characterization, and providing relevant experimental protocols. While specific quantitative data for this compound remains proprietary within patent literature (WO2021203772A1), this guide leverages publicly available data for other well-characterized ENPP1 inhibitors to provide a framework for its evaluation and use.

Introduction: ENPP1, a Key Regulator of the cGAMP-STING Pathway

The cGAS-STING signaling pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other inflammatory cytokines, which in turn orchestrate a robust anti-viral and anti-tumor immune response.

ENPP1 is a type II transmembrane glycoprotein that functions as the dominant extracellular hydrolase of cGAMP, converting it to AMP and GMP.[1][2] By degrading extracellular cGAMP, ENPP1 acts as a key negative regulator of the STING pathway, effectively dampening the immune response.[3][4] Elevated ENPP1 expression has been observed in various cancers and is often associated with a poor prognosis, suggesting that tumors may exploit this enzyme to evade immune surveillance.[3][5] Therefore, potent and selective inhibitors of ENPP1 are highly sought after as potential cancer immunotherapies.

This compound is a potent inhibitor of ENPP1 with potential applications in cancer and infectious disease research.[6] As a chemical probe, it can be utilized to investigate the biological consequences of ENPP1 inhibition in various in vitro and in vivo models, helping to elucidate the role of the ENPP1-cGAMP-STING axis in health and disease.

Biochemical Characterization of ENPP1 Inhibitors

A thorough biochemical characterization is essential to validate a chemical probe's potency, selectivity, and mechanism of action. Key parameters include the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

Table 1: Biochemical Activity of Representative ENPP1 Inhibitors

| Compound | IC50 (nM) | Ki (nM) | Assay Substrate | Reference |

| Enpp-1-IN-20 | 0.09 | - | Not Specified | |

| STF-1084 | 110 | - | 32P-cGAMP | |

| QS1 | 6400 | - | 32P-cGAMP | |

| SR-8314 | - | 79 | ATP | |

| Compound 7c | - | 58 | Not Specified | |

| Enpp-1-IN-11 | - | 45 | Not Specified | [6] |

| Enpp-1-IN-13 | 1290 | - | Not Specified | [6] |

| Enpp-1-IN-2 | 260 | - | TG-mAMP | |

| Enpp-1-IN-28 | 188 | - | Not Specified |

Note: Specific IC50 and Ki values for this compound are not publicly available but are expected to be potent based on its description.

Selectivity is another critical aspect of a chemical probe. It is crucial to assess the inhibitor's activity against other members of the ENPP family (e.g., ENPP2, ENPP3) and other phosphodiesterases to ensure that the observed biological effects are due to the specific inhibition of ENPP1.

Cellular Characterization of ENPP1 Inhibitors

Cell-based assays are vital for confirming that a chemical probe can engage its target in a physiological context and elicit the desired biological response. For ENPP1 inhibitors, a key cellular effect is the potentiation of STING signaling in the presence of cGAMP.

Table 2: Cellular Activity of Representative ENPP1 Inhibitors

| Compound | Cellular IC50 (nM) | Cellular Assay | Key Cellular Effect | Reference |

| Enpp-1-IN-20 | 8.8 | STING pathway stimulation | Potentiation of IFN-β production | |

| Enpp-1-IN-28 | 732 | STING pathway stimulation | Upregulation of IFN-β expression |

Note: The cellular activity of this compound is expected to involve the enhancement of cGAMP-mediated STING activation.

A well-characterized chemical probe should be shown to increase the extracellular concentration of cGAMP in cell culture systems and, consequently, enhance downstream STING signaling, which can be measured by the induction of IFN-β or other STING-dependent genes.

In Vivo Validation

The ultimate validation of a chemical probe comes from its ability to modulate its target and produce a measurable phenotype in a living organism. For ENPP1 inhibitors, in vivo studies in relevant animal models, such as syngeneic tumor models, are crucial to demonstrate their therapeutic potential.

Table 3: In Vivo Studies of Representative ENPP1 Inhibitors

| Compound | Animal Model | Key In Vivo Effect | Reference |

| Enpp-1-IN-24 | Mouse | 77.7% tumor growth inhibition (in combination with anti-PD-1) | [6] |

| STF-1084 | Mouse (4T1-Luc breast cancer) | Synergized with radiation to shrink tumors and prolong survival |

Note: In vivo studies for this compound would likely focus on its anti-tumor efficacy, potentially in combination with other immunotherapies.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of a technical guide. Below are methodologies for key assays used to characterize ENPP1 chemical probes.

ENPP1 Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant ENPP1.

-

Principle: The assay quantifies the hydrolysis of a substrate by ENPP1. Common substrates include the artificial colorimetric substrate p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP), the physiological substrate ATP, or a fluorescently labeled cGAMP analog like TG-mAMP.

-

Materials:

-

Recombinant human ENPP1 protein

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2)

-

Substrate (e.g., pNP-TMP, ATP, or TG-mAMP)

-

Test compound (e.g., this compound)

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

Add the test compound dilutions and recombinant ENPP1 to the wells of a 96-well plate.

-

Pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate.

-

Incubate for a specific time (e.g., 30-60 minutes) at the same temperature.

-

Stop the reaction (e.g., by adding a stop solution like NaOH for pNP-TMP).

-

Measure the product formation using a plate reader at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular cGAMP Measurement Assay

This assay quantifies the levels of intracellular and extracellular cGAMP in response to ENPP1 inhibition.

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of cGAMP in complex biological samples.

-

Materials:

-

Cell line of interest (e.g., a cancer cell line known to produce cGAMP)

-

Cell culture reagents

-

Test compound (e.g., this compound)

-

Reagents for cell lysis and sample extraction (e.g., methanol, acetonitrile)

-

Internal standard (e.g., 13C-labeled cGAMP)

-

LC-MS/MS system

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the test compound for a specified duration.

-

Collect both the cell culture supernatant (for extracellular cGAMP) and the cell pellet (for intracellular cGAMP).

-

To the cell pellet, add lysis/extraction buffer containing the internal standard, and lyse the cells.

-

Centrifuge the lysate to remove cell debris.

-

To the supernatant, add the internal standard and perform a protein precipitation/extraction step.

-

Analyze the processed samples by LC-MS/MS.

-

Quantify the cGAMP concentration by comparing the peak area ratio of cGAMP to the internal standard against a standard curve.

-

STING Activation Reporter Assay

This assay measures the potentiation of STING signaling by an ENPP1 inhibitor.

-

Principle: A reporter cell line is used that expresses a reporter gene (e.g., luciferase or GFP) under the control of an IFN-β promoter. Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.

-

Materials:

-

STING reporter cell line (e.g., THP-1 dual reporter cells)

-

Cell culture reagents

-

cGAMP

-

Test compound (e.g., this compound)

-

Reagents for detecting the reporter gene product (e.g., luciferase substrate)

-

Luminometer or fluorescence plate reader

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with a serial dilution of the test compound in the presence of a fixed concentration of exogenous cGAMP.

-

Incubate for a sufficient period for reporter gene expression (e.g., 18-24 hours).

-

Measure the reporter gene signal according to the manufacturer's instructions.

-

Analyze the data to determine the compound's ability to enhance cGAMP-mediated STING activation.

-

Visualizations: Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs.

Caption: ENPP1-cGAMP-STING Signaling Pathway.

Caption: Chemical Probe Validation Workflow.

Conclusion

This compound holds significant promise as a chemical probe for interrogating the biology of ENPP1. While detailed characterization data remains within the confines of patent literature, the framework provided in this guide, utilizing data from analogous ENPP1 inhibitors, offers a robust roadmap for its evaluation and application in research. A potent and selective ENPP1 inhibitor like this compound is an invaluable tool for dissecting the intricate role of the ENPP1-cGAMP-STING signaling axis in cancer immunology and beyond. Further public disclosure of its detailed biochemical and pharmacological properties will undoubtedly accelerate our understanding of ENPP1 and the development of novel immunotherapies.

References

- 1. EP3377509A1 - New molecules from seaweeds with anti-cancer activity - Google Patents [patents.google.com]

- 2. WO2019051269A1 - Enpp1 inhibitors and their use for the treatment of cancer - Google Patents [patents.google.com]

- 3. Patent Public Search | USPTO [uspto.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20070037205A1 - Methods and apparatus for cell based screening - Google Patents [patents.google.com]

- 6. Search for patents | USPTO [uspto.gov]

Preliminary Studies on the Effects of ENPP-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the Stimulator of Interferon Genes (STING) pathway. Inhibition of ENPP1 presents a promising therapeutic strategy for enhancing anti-tumor immunity by preventing cGAMP degradation and promoting STING-mediated downstream signaling. This document provides a comprehensive overview of the preliminary studies on ENPP1 inhibitors, with a focus on their mechanism of action, experimental evaluation, and the associated signaling pathways. Due to the limited publicly available data on the specific inhibitor Enpp-1-IN-7 (referenced as compound 51 in patent WO2021203772A1), this guide utilizes data from other well-characterized ENPP1 inhibitors to illustrate the key concepts and experimental methodologies.

Introduction to ENPP1 and its Role in the cGAS-STING Pathway